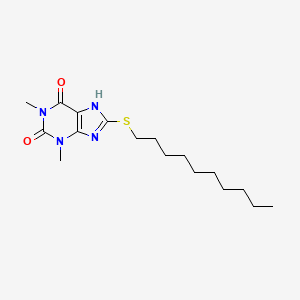
Thallium propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium propionate is an organothallium compound with the chemical formula C₃H₅O₂Tl It is a derivative of propionic acid where the hydrogen atom of the carboxyl group is replaced by a thallium ion
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium propionate can be synthesized through the reaction of thallium(I) hydroxide with propionic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolve thallium(I) hydroxide in water.
- Add propionic acid to the solution.
- Stir the mixture until the reaction is complete, resulting in the formation of this compound and water.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Thallium propionate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) in the presence of strong oxidizing agents.
Reduction: Thallium(III) can be reduced back to thallium(I) using reducing agents.
Substitution: this compound can participate in substitution reactions where the propionate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or chlorine.
Reduction: Reducing agents like sulfur dioxide or hydrogen sulfide.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed:
Oxidation: Thallium(III) compounds.
Reduction: Thallium(I) compounds.
Substitution: New organothallium compounds with different functional groups.
Scientific Research Applications
Thallium propionate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its interaction with cellular components.
Medicine: Investigated for potential therapeutic uses, although its toxicity limits its application.
Industry: Utilized in the production of specialized materials and as a precursor for other thallium compounds.
Mechanism of Action
The mechanism of action of thallium propionate involves its interaction with biological molecules, particularly those containing sulfur and nitrogen. Thallium ions can replace potassium ions in biological systems, disrupting cellular processes such as enzyme activity and ion transport. This disruption can lead to various toxic effects, including interference with DNA synthesis and induction of chromosomal abnormalities .
Comparison with Similar Compounds
Thallium acetate: Another organothallium compound with similar properties but different applications.
Thallium nitrate: A thallium compound used in different chemical reactions and industrial processes.
Thallium sulfate: Known for its use as a rodenticide and insecticide.
Uniqueness of Thallium Propionate: this compound is unique due to its specific chemical structure and reactivity
Properties
CAS No. |
63424-48-6 |
|---|---|
Molecular Formula |
C3H5O2Tl |
Molecular Weight |
277.45 g/mol |
IUPAC Name |
propanoate;thallium(1+) |
InChI |
InChI=1S/C3H6O2.Tl/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |
InChI Key |
NGHJDUUYBBDYLT-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=O)[O-].[Tl+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


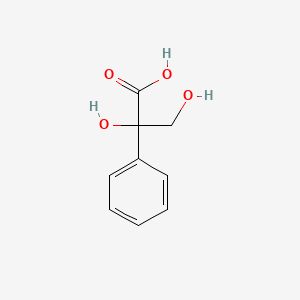
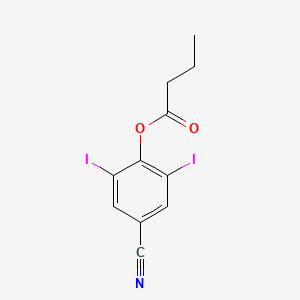
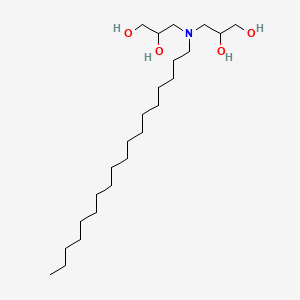


![N,N-Diethyl-4-(4'-[pyridyl-1'-oxide]azo)aniline](/img/structure/B13758887.png)
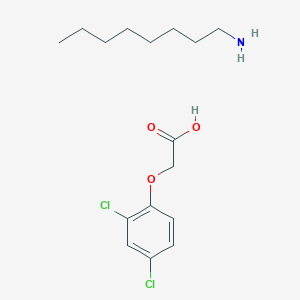
![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
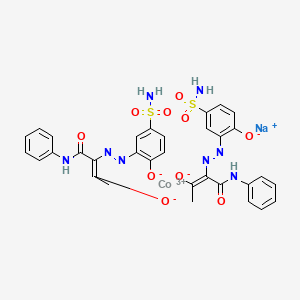
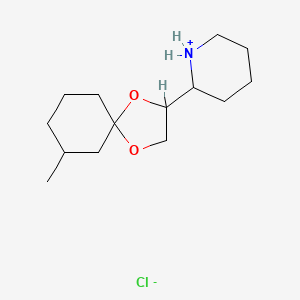
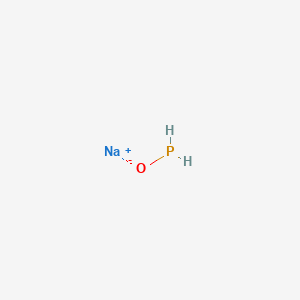
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)

